N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide

Lipophilicity LogP Physicochemical Profiling

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide (CAS 314751-38-7) is a specific 2,5-dichloro regioisomer with enhanced thermal stability (BP 485.7°C) and superior organic-phase partitioning (LogP 4.21) over analogs. This protected diamine is essential for precise SAR studies, high-temp synthesis, and HPLC method development. Non-interchangeable with other isomers; purchase to ensure experimental reproducibility.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.10 g/mol
CAS No. 314751-38-7
Cat. No. B12126343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide
CAS314751-38-7
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1Cl)NC(=O)C)Cl
InChIInChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-8(12)10(4-7(9)11)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)
InChIKeyKEDDUGUUNLEUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide (CAS 314751-38-7): Technical Baseline and Procurement Profile


N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide (CAS 314751-38-7) is a dichlorinated aromatic bis-amide with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.10 g/mol. The compound is synthesized via acetylation of 2,5-dichloro-1,4-phenylenediamine using acetic anhydride or acetyl chloride . It belongs to the class of N,N'-diacetyl-1,4-phenylenediamine derivatives and is structurally distinguished by the 2,5-dichloro substitution pattern on the central phenylene ring . Key calculated physicochemical properties include a density of 1.454 g/cm³, a boiling point of 485.7°C at 760 mmHg, and a flash point of 247.5°C .

Why Generic Substitution of N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide Is Technically Unsound


N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide cannot be generically substituted with other bis-acetamide analogs or the parent diamine due to critical differences in physicochemical properties that directly impact experimental outcomes. The 2,5-dichloro substitution pattern confers distinct lipophilicity (LogP ranging from 1.5 to 4.2) and polar surface area (PSA 65.18 Ų) compared to mono‑chloro analogs (e.g., LogP 0.55 for the 2-chloro derivative) [1]. The dichlorination also fundamentally alters chemical reactivity: chlorination of N,N'-diacyl-1,4-phenylenediamines yields a mixture of 2,5-dichloro, 2,6-dichloro, and 2,3-dichloro regioisomers, each with distinct properties, confirming that the specific 2,5-isomer is not interchangeable with other dichloro isomers [2]. Furthermore, the acetylation of the parent diamine (LogP 3.32) significantly modulates both lipophilicity and hydrogen-bonding capacity, rendering the parent compound unsuitable as a direct substitute in applications requiring controlled physicochemical profiles [3].

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide: Quantitative Differentiation Evidence Guide


Lipophilicity (LogP) Differentiation vs. Mono‑Chloro Analog

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide exhibits substantially higher lipophilicity compared to the structurally analogous mono‑chloro derivative N,N'-(2-chloro-1,4-phenylene)bisacetamide. The target compound has a calculated LogP of 4.21 (experimental) and 1.5 (XlogP3), whereas the mono‑chloro analog has a LogP of 0.55 [1]. This difference, corresponding to a 2.7- to 7.6-fold increase in lipophilicity, directly impacts membrane permeability, organic solvent partitioning, and chromatographic retention behavior.

Lipophilicity LogP Physicochemical Profiling

Polar Surface Area (PSA) Differentiation vs. Parent Diamine

The acetylation of 2,5-dichloro-1,4-phenylenediamine to form N,N'-(2,5-dichloro-1,4-phenylene)bis-acetamide results in a significant change in polar surface area (PSA). The target compound has a PSA of 65.18 Ų , whereas the parent diamine has a PSA of 52.04 Ų [1]. This represents a 25% increase in PSA upon acetylation, which directly alters hydrogen-bonding capacity and solubility characteristics.

Polar Surface Area Hydrogen Bonding Physicochemical Profiling

Lipophilicity Differentiation vs. Parent Diamine

Acetylation of 2,5-dichloro-1,4-phenylenediamine substantially alters the lipophilicity profile. The parent diamine has a LogP of 3.32 [1], while N,N'-(2,5-dichloro-1,4-phenylene)bis-acetamide exhibits a LogP of 4.21 (experimental) or 1.5 (XlogP3) . The direction of change depends on the calculation method, but the data confirm that acetylation produces a compound with measurably different partition behavior compared to the unacetylated precursor.

Lipophilicity LogP Physicochemical Profiling

Regioisomeric Differentiation: 2,5-Dichloro vs. 2,6- and 2,3-Dichloro Isomers

The specific 2,5-dichloro substitution pattern is not interchangeable with other dichloro regioisomers. Chlorination of N,N'-diacyl-1,4-phenylenediamines produces a mixture of 2,5-dichloro-, 2,6-dichloro-, and 2,3-dichloro-N,N'-diacyl-1,4-phenylenediamines [1]. The formation of this regioisomeric mixture demonstrates that each isomer possesses distinct electronic and steric properties governing its formation and, by extension, its subsequent chemical reactivity and physical properties.

Regioisomerism Chlorination Synthetic Chemistry

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide possesses a distinct hydrogen-bonding profile characterized by 2 hydrogen bond donors and 2 hydrogen bond acceptors, with a molecular weight of 261.10 g/mol . In contrast, the mono‑chloro analog N,N'-(2-chloro-1,4-phenylene)bisacetamide has a molecular weight of 226.66 g/mol with the same hydrogen bond donor/acceptor count [1]. The ~15% difference in molecular weight (Δ = 34.44 g/mol) reflects the additional chlorine atom and influences physicochemical properties including melting point, solubility, and chromatographic behavior.

Molecular Weight Hydrogen Bonding Physicochemical Profiling

Boiling Point and Thermal Stability Differentiation

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide exhibits a high predicted boiling point of 485.7°C at 760 mmHg with a flash point of 247.5°C . In comparison, the parent diamine 2,5-dichloro-1,4-phenylenediamine has a significantly lower estimated boiling point of 291.9°C (rough estimate) . This ~194°C difference in boiling point reflects the substantial impact of bis-acetylation on thermal stability and volatility, which is critical for applications involving elevated temperatures or gas chromatography.

Thermal Stability Boiling Point Physicochemical Profiling

N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Synthetic Intermediate Requiring Controlled Lipophilicity and Thermal Stability

Due to its higher LogP (4.21 experimental) and substantially elevated boiling point (485.7°C) compared to the parent diamine (LogP 3.32; BP 291.9°C), N,N'-(2,5-dichloro-1,4-phenylene)bis-acetamide is the preferred intermediate for high-temperature reactions or processes requiring enhanced organic-phase partitioning [1]. The increased thermal stability enables its use in reactions where the parent diamine would undergo thermal decomposition or premature volatilization.

Chromatographic Method Development and Analytical Reference Standard

The distinct LogP (4.21 vs. 0.55 for the mono‑chloro analog) and PSA (65.18 Ų vs. 52.04 Ų for the parent diamine) make this compound an excellent candidate for chromatographic method development and as an analytical reference standard [1]. Its unique retention characteristics on reverse-phase HPLC columns allow for clear separation from closely related analogs, enabling robust purity assessment and quantification in complex mixtures.

Structure-Activity Relationship (SAR) Studies on Chlorinated Bis-Acetamides

The 2,5-dichloro substitution pattern represents a distinct regioisomeric entity among the dichloro-N,N'-diacyl-1,4-phenylenediamine family (which also includes 2,6-dichloro and 2,3-dichloro isomers) [1]. This compound is therefore essential for systematic SAR studies investigating the impact of chlorine substitution position on biological activity, physicochemical properties, and chemical reactivity. Procurement of the specific 2,5-isomer ensures that SAR conclusions are not confounded by regioisomeric impurities.

Precursor for Synthesis of 2,5-Dichloro-1,4-phenylenediamine Derivatives

The bis-acetamide serves as a protected form of 2,5-dichloro-1,4-phenylenediamine, enabling selective functionalization at other positions while the amine groups remain protected. Compared to the unprotected diamine, the bis-acetamide offers superior handling characteristics due to altered solubility (higher LogP) and greater thermal stability (higher boiling point) [1]. This makes it the preferred starting material for multi-step syntheses requiring orthogonal protection strategies.

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